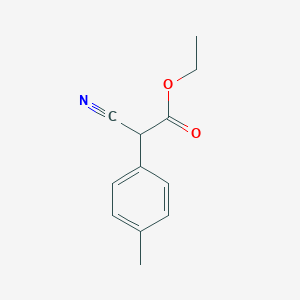

Ethyl 2-cyano-2-(4-methylphenyl)acetate

Overview

Description

Ethyl 2-cyano-2-(4-methylphenyl)acetate is a chemical compound that is part of the N-cyanoacetamides class . This class of compounds is considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Synthesis Analysis

The synthesis of cyanoacetamides, such as Ethyl 2-cyano-2-(4-methylphenyl)acetate, may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Scientific Research Applications

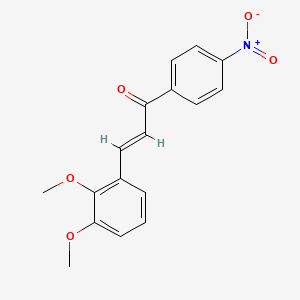

Knoevenagel Condensation Reactions

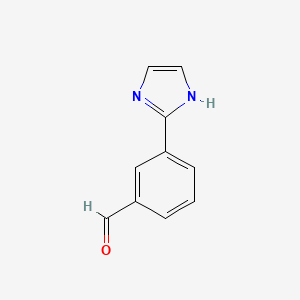

Ethyl cyanoacetate serves as a key building block in Knoevenagel condensation reactions. Its acidic methylene group, flanked by both the nitrile and carbonyl functionalities, allows it to participate in these reactions. By reacting with aldehydes or ketones, it forms α,β-unsaturated compounds. These products find applications in the synthesis of pharmaceuticals, agrochemicals, and natural products .

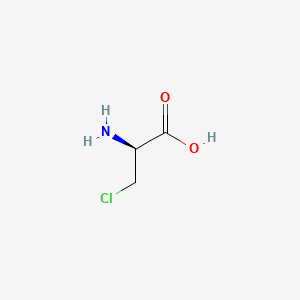

Peptide Synthesis

Recent studies have highlighted the use of ethyl cyanoacetate-based coupling reagents for peptide synthesis. Specifically, derivatives like O-[(1-cyano-2-ethoxy-2-oxoethyl)phosphonium bromide] (PyOxP) and O-[(1-cyano-2-ethoxy-2-oxoethyl)phosphonium tetrafluoroborate] (PyOxB) have shown promise. These reagents enhance peptide bond formation, making them valuable tools in the field of biochemistry .

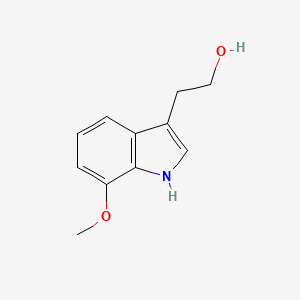

Indole Derivatives

While not directly related to ethyl cyanoacetate, indole derivatives are of wide interest due to their diverse biological and clinical applications. Although indole-3-acetic acid (a plant hormone) is produced from tryptophan degradation, it’s worth noting that indole derivatives play crucial roles in pharmacology and biochemistry .

Microreactor Chemistry

Ethyl cyanoacetate has been investigated in microreactors for Knoevenagel condensation reactions. Researchers have explored its use alongside zeolite catalysts, aiming for efficient and controlled synthesis. Microreactor technology offers advantages such as enhanced heat and mass transfer, making it an exciting area of research .

Ethyl Glyoxylate Synthesis

Ethyl cyanoacetate finds application in the synthesis of ethyl glyoxylate. This compound serves as an intermediate in various chemical processes, including the production of pharmaceuticals and fine chemicals .

Other Synthetic Routes

Beyond the mentioned applications, ethyl cyanoacetate’s reactivity allows for diverse synthetic pathways. Researchers have explored its use in the preparation of diethyl malonate, which involves reacting cyanoacetic acid ethyl ester with ethanol in the presence of strong acids .

Future Directions

Cyanoacetamide derivatives, including Ethyl 2-cyano-2-(4-methylphenyl)acetate, have potential in evolving better chemotherapeutic agents . They are considered one of the most important precursors for heterocyclic synthesis, and their diverse biological activities have drawn the attention of biochemists . Therefore, future research may focus on exploring their potential uses in medicine and other fields.

properties

IUPAC Name |

ethyl 2-cyano-2-(4-methylphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12(14)11(8-13)10-6-4-9(2)5-7-10/h4-7,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXYMVSSKGISESY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-cyano-2-(4-methylphenyl)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3133501.png)